(8-Bromooctyl)benzene
Overview
Description
(8-Bromooctyl)benzene is a brominated alkylbenzene compound utilized in various chemical synthesis and research applications. Its structure and properties make it a subject of interest for its reactivity and potential use in creating complex molecular architectures.
Synthesis Analysis
The synthesis of brominated benzene derivatives, such as this compound, can involve multiple strategies, including halogenation reactions and catalyzed cross-coupling processes. For example, bromo-functionalized benzene derivatives can be synthesized through cobalt-catalyzed Diels-Alder reactions or iridium-mediated C-H activation, providing pathways for further functionalization and use in Suzuki coupling reactions (Reus et al., 2012).
Molecular Structure Analysis
The molecular structure of benzene, the core component of this compound, has been extensively studied, revealing insights into its electron distribution, bond lengths, and overall geometry. Advanced techniques like X-ray diffraction have been used to determine the structures of bromo-substituted benzenes, highlighting the interactions such as C-H···Br and C-Br···π that influence their packing and stability in solid-state (Jones et al., 2012).
Chemical Reactions and Properties
Brominated benzene derivatives like this compound engage in various chemical reactions, including nucleophilic substitutions and palladium-catalyzed cross-couplings, due to the reactive nature of the bromine atom. These reactions enable the synthesis of complex organic molecules and polymers with specific functional groups and properties (Silveira, Templet, & Fronczek, 2011).
Scientific Research Applications
Catalytic Selectivity in Benzene Hydrogenation
(8-Bromooctyl)benzene can be relevant in studies of benzene hydrogenation, where the shape of Pt nanoparticles affects catalytic selectivity. Different shapes (cubic and cuboctahedral) of Pt nanoparticles, when combined with tetradecyltrimethylammonium bromide (TTAB), can lead to varying product selectivities. The catalytic selectivity is highly influenced by the nanoparticle shape, producing different products such as cyclohexane and cyclohexene (Bratlie et al., 2007).
Synthesis of Functionalized Benzenes
Research into the synthesis of functionalized benzenes, which may include this compound, involves various chemical processes. For instance, 1,2-Bis(trimethylsilyl)benzenes, important in the synthesis of benzyne precursors and catalysts, are synthesized through reactions involving bromo-, boryl-, and stannyl-functionalizations (Reus et al., 2012).
Organic Synthesis and Reaction Studies
In organic synthesis, this compound can be a key intermediate or reactant. Studies of reaction mechanisms, such as the synthesis of long-chain alkyl halides from 1,4-bis(tetrazole)benzenes, provide insights into complex organic reactions and the roles of various functional groups, including bromooctyl groups (Bond et al., 2006).
Advanced Materials and Polymer Science
In the field of polymer science, this compound derivatives could be explored for enhancing the properties of polymers. For example, the solubility of tetrabutylammonium bromide in benzene is crucial for phase-transfer catalysis, indicating potential applications in polymer chemistry (Lee and Huang, 2002).
Safety and Hazards
properties
IUPAC Name |
8-bromooctylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Br/c15-13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12H,1-4,6,9-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBMCFCZEKCCDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80969924 | |
Record name | (8-Bromooctyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80969924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54646-75-2 | |
Record name | (8-Bromooctyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80969924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 54646-75-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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